molecular formula C15H19BN2O2 B2364842 6-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline CAS No. 1210047-61-2

6-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline

Cat. No. B2364842
CAS RN: 1210047-61-2
M. Wt: 270.14
InChI Key: AIQHIERPJVIJNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline” is a complex organic molecule. It contains a quinoxaline core, which is a type of heterocyclic compound. Attached to this core is a methyl group at the 6-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the 7-position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar quinoxaline core, with the methyl and dioxaborolane groups adding steric bulk . The dioxaborolane group is a type of boronic ester, and these groups are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .


Chemical Reactions Analysis

As for the chemical reactions, the boronic ester (dioxaborolane) group is likely to be involved in various coupling reactions, such as Suzuki-Miyaura cross-coupling . The quinoxaline core may also undergo various reactions depending on the conditions .

Scientific Research Applications

Borylation Reactions

Organic Electroluminescent Devices

HBpin: plays a role in the synthesis of organic electroluminescent devices. These devices are used in applications such as organic light-emitting diodes (OLEDs) and displays. The compound contributes to the development of efficient and stable electroluminescent materials .

Copolymer Synthesis

In the realm of materials science, HBpin finds application in the synthesis of novel copolymers. Specifically:

Cholinergic Drug Synthesis

HBpin: serves as an important intermediate in the synthesis of cholinergic drugs. These drugs are used to treat gastrointestinal diseases. While the exact mechanism of action may vary, they often modulate cholinergic receptors in the gut .

Oxazolidinone Derivatives

Similar compounds related to HBpin participate in the synthesis of oxazolidinone derivatives. These derivatives are known to act as modulators of metabotropic glutamate receptor 5 (mGluR5) .

Asymmetric Hydroboration

Asymmetric hydroboration reactions involving HBpin lead to the formation of chiral allenyl boronates. These chiral compounds find applications in organic synthesis and catalysis .

Mechanism of Action

The mechanism of action of this compound would depend on its application. For instance, if used in medicinal chemistry, it would depend on the biological target of the compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors including its reactivity, toxicity, and handling procedures .

Future Directions

The future research directions for this compound could involve exploring its potential applications in areas such as medicinal chemistry, materials science, or organic synthesis .

properties

IUPAC Name

6-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BN2O2/c1-10-8-12-13(18-7-6-17-12)9-11(10)16-19-14(2,3)15(4,5)20-16/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQHIERPJVIJNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC=CN=C3C=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline

CAS RN

1210047-61-2
Record name 6-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.